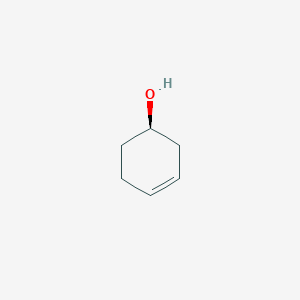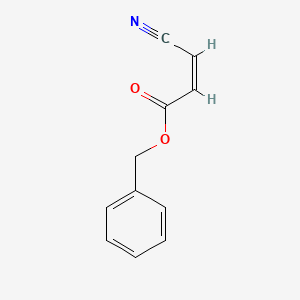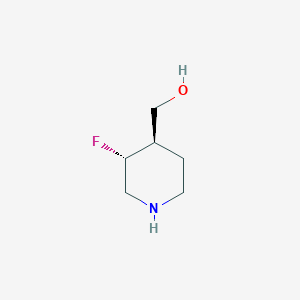![molecular formula C9H11ClN4 B12959331 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by a triazole ring fused to a pyrazine ring, with a chlorine atom at the 5-position and an isobutyl group at the 3-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Fusing with Pyrazine Ring: The triazole ring is then fused with a pyrazine ring through a condensation reaction, often using catalysts such as palladium or copper.
Introduction of Chlorine and Isobutyl Groups: The chlorine atom and isobutyl group are introduced through substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while the isobutyl group can be introduced via alkylation reactions using isobutyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the triazole or pyrazine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine-1-carboxylic acid.
Reduction: 5-Chloro-3-isobutyl-1,2,4-triazolo[4,3-a]pyrazine.
Substitution: 5-Amino-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine.
科学研究应用
Chemistry
In chemistry, 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine
Medicinal chemistry research has focused on this compound for its potential therapeutic properties. Studies have shown that derivatives of this compound can act as inhibitors of specific enzymes or receptors, making them potential candidates for the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance, such as increasing thermal stability or improving mechanical properties.
作用机制
The mechanism of action of 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
相似化合物的比较
Similar Compounds
- 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
- 5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine
- 5-Chloro-3-propyl-[1,2,4]triazolo[4,3-a]pyrazine
Comparison
Compared to its analogs, 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine exhibits unique properties due to the presence of the isobutyl group. This group can influence the compound’s lipophilicity, steric hindrance, and overall reactivity, making it distinct in terms of its chemical behavior and biological activity. The isobutyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a bioactive molecule.
属性
分子式 |
C9H11ClN4 |
|---|---|
分子量 |
210.66 g/mol |
IUPAC 名称 |
5-chloro-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C9H11ClN4/c1-6(2)3-8-12-13-9-5-11-4-7(10)14(8)9/h4-6H,3H2,1-2H3 |
InChI 键 |
WSUAYHXEZNIOGB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NN=C2N1C(=CN=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



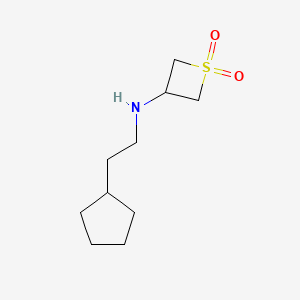
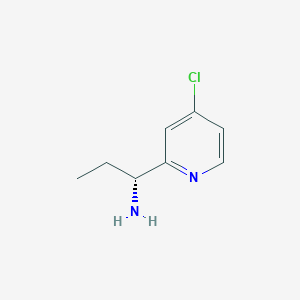

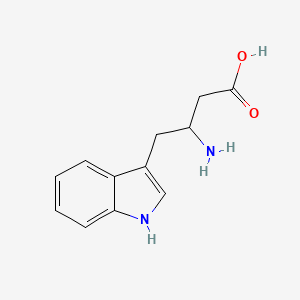
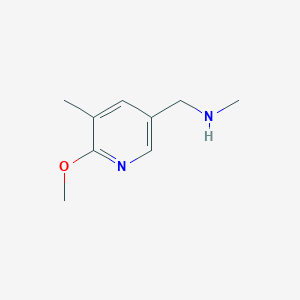
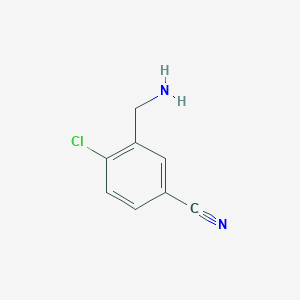
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
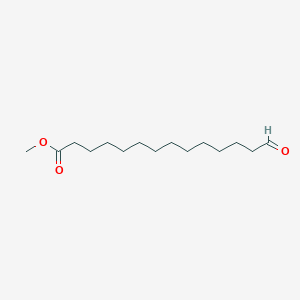
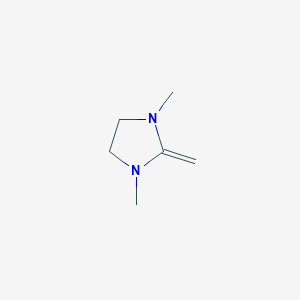
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
